Tes-adt
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
triethyl-[2-[12-(2-triethylsilylethynyl)-6,16-dithiapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1(13),2,4,7,9,11,14,17,19-nonaen-2-yl]ethynyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38S2Si2/c1-7-37(8-2,9-3)19-15-27-29-21-25-13-17-36-34(25)24-32(29)28(16-20-38(10-4,11-5)12-6)30-22-26-14-18-35-33(26)23-31(27)30/h13-14,17-18,21-24H,7-12H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBWUHOMYZZKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CC1=C2C=C3C(=CC2=C(C4=C1C=C5C=CSC5=C4)C#C[Si](CC)(CC)CC)C=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38S2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731257 | |
| Record name | [Anthra[2,3-b:6,7-b']bisthiene-5,11-diyldi(ethyne-2,1-diyl)]bis(triethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851817-11-3 | |
| Record name | [Anthra[2,3-b:6,7-b']bisthiene-5,11-diyldi(ethyne-2,1-diyl)]bis(triethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Isomeric Purity of Tes Adt and Dif Tes Adt
Synthetic Methodologies for Anthradithiophene Chromophores
Anthradithiophene (ADT) derivatives are typically synthesized through multi-step procedures. A common approach involves a non-regiospecific aldol (B89426) condensation to form the anthradithiophene quinone precursor. uky.eduresearchgate.net This step is often the origin of the isomeric mixtures observed in the final products. uky.eduresearchgate.net Subsequent reactions, such as functionalization with triethylsilylethynyl (TES) groups, are then carried out on this precursor. nist.gov For diF-TES-ADT, the synthesis involves incorporating fluorine atoms into the thiophene (B33073) rings, often starting from a fluorinated thiophene dialdehyde (B1249045) which is then condensed with a dione. nist.gov While various solvents like benzene, toluene, dichloromethane, and ethanol (B145695) have been used in these syntheses, the inherent non-regiospecific nature of certain key steps often leads to the formation of isomers. researchgate.net
Isomeric Nature: Syn and Anti Isomers in TES-ADT Derivatives
Anthradithiophene derivatives like this compound and diF-TES-ADT can exist as syn and anti isomers. nist.govnih.govuni-tuebingen.deprinceton.eduprinceton.eduuky.edu These isomers differ in the relative orientation of the sulfur atoms within the thiophene rings with respect to the central acene core. In the syn isomer, the sulfur atoms on opposite sides of the molecule point in the same direction, while in the anti isomer, they point in opposite directions. uni-tuebingen.detcichemicals.com This difference in the arrangement of sulfur atoms leads to variations in molecular symmetry and dipole moments, which can significantly impact their solid-state packing and electronic properties. nih.govprinceton.eduprinceton.edu The synthesis of these compounds often yields a mixture of both syn and anti isomers. nist.govnih.govuni-tuebingen.deprinceton.eduprinceton.eduuky.edu For instance, as-synthesized mixed this compound has been determined to comprise approximately 40% syn and 60% anti isomers. princeton.edu Similarly, diF-TES-ADT is typically obtained as a hardly separable mixture of syn and anti isomers due to the synthetic procedures used. researchgate.netcsic.es
Chromatographic Separation Techniques for Isomerically Pure Compounds
Separating the syn and anti isomers of this compound and diF-TES-ADT is challenging due to their similar chemical properties. uni-tuebingen.de However, achieving isomerically pure compounds is crucial for fundamental studies and optimizing device performance. Chromatographic techniques, particularly silica (B1680970) gel column chromatography, have been employed for the separation of these isomers. uky.edunih.govprinceton.eduuky.edu For desymmetrized anthradithiophenes containing one trialkylsilylethyne group, standard silica-gel chromatography with hexanes as the eluent has been successful in separating the resulting isomers. princeton.edu Recent advancements in synthesis and purification procedures have enabled the preparation of pure syn and anti isomers of this compound. princeton.edu Similarly, methods have been demonstrated for the chromatographic separation of syn and anti isomers of fluorinated this compound and related derivatives. uky.edu Automated chromatography systems can be used for this purpose. uky.edu The ability to separate these isomers chromatographically allows for the investigation of their individual properties and the impact of isomeric purity on material characteristics. uky.eduprinceton.eduuky.edu
Impact of Synthesis and Purity on Material Characteristics
The synthesis method and the resulting isomeric purity have a profound impact on the material characteristics and device performance of this compound and diF-TES-ADT. The presence of a mixture of syn and anti isomers can lead to structural disorder in the solid state, which negatively affects charge transport properties. uky.edunih.govprinceton.educsic.es
Research findings highlight significant differences in the performance of devices fabricated from pure isomers compared to isomeric mixtures. For diF-TES-ADT, devices containing a mixture of syn and anti isomers exhibit a discrete trapping state within the bandgap, which is absent in devices fabricated from single isomers. nih.gov This trapping state is likely caused by the dipole moment of the syn isomer disrupting the order in the anti-isomer crystal lattice, introducing energetic disorder. nih.gov
Studies on diF-TES-ADT have shown that the anti isomer generally exhibits higher charge carrier mobility compared to the syn isomer and the isomeric mixture. nih.gov For instance, reported mobility values for OFETs based on diF-TES-ADT show that the anti-isomer can have significantly higher mobility than the mix or syn isomers. nih.gov
The crystal packing of the isomers plays a crucial role in their electronic properties. Differences in the positions of sulfur atoms influence intermolecular interactions and solid-state order. princeton.edu While the syn and anti isomers may exhibit subtle differences in molecular packing, these differences can lead to variations in electronic coupling and charge transport efficiency. uky.edu
Techniques like differential scanning calorimetry (DSC) can reveal systematic differences in the thermal transitions of syn, anti, and mixed isomers, indicating variations in cohesive energy density and disorder within the crystals. princeton.edu Ultraviolet photoelectron spectroscopy (UPS) measurements and density functional theory (DFT) calculations can provide insights into the electronic band structure and work functions of the individual isomers and their mixtures. nih.gov
The impact of isomeric purity on device performance is evident in the observed field-effect mobilities. Devices fabricated with pure anti-isomers often show superior performance compared to those using isomeric mixtures. uky.edunih.govtcichemicals.com This underscores the importance of either synthesizing isomerically pure compounds directly or effectively separating the isomers after synthesis to achieve high-performance organic electronic devices. uky.edutcichemicals.com
The morphology and crystallinity of thin films, which are influenced by the isomeric composition and processing methods, also play a critical role in charge transport. nih.govcsic.esescholarship.org Controlling the microstructure and minimizing defects, such as grain boundaries and energetic disorder caused by isomer co-existence, are key to improving device performance. nih.govcsic.esescholarship.org
Below is a table summarizing representative mobility data for diF-TES-ADT isomers from a research finding:
| Isomer Composition | Mobility (cm²/Vs) |
| Mix (40% syn / 60% anti) | 2.0 nih.gov |
| Syn | 2.2 nih.gov |
| Anti | 4.7 nih.gov |
Note: The values presented in this table are representative examples from a specific study and can vary depending on device architecture and processing conditions.
Crystalline Structure and Polymorphism of Tes Adt and Dif Tes Adt
Molecular Packing Motifs in Solid-State Films
The molecular packing in the solid state dictates the pathways and efficiency of charge transport in organic semiconductors. For diF-TES-ADT, a prevalent packing arrangement is the two-dimensional (2D) "brickwork" motif. nih.govglpbio.com This packing is considered particularly successful for field-effect transistors (FETs). nih.gov In this arrangement, molecules are cofacially packed in a two-dimensional π-stack, with layered structures observed in both low-temperature (LT) and high-temperature (HT) polymorphs. The ab plane of the crystal is often aligned parallel to the substrate, with molecules exhibiting a cofacial orientation within this plane, an arrangement predicted to be favorable for charge transport.
In contrast, TES-ADT's crystal packing is characterized by minimal π-face interactions between adjacent molecules. This is attributed to the presence of bulky triethylsilyl (TES) side groups, which limit intermolecular interactions in the solid state. Despite the limited π-overlap, the existing atomic contact is sufficient to facilitate efficient charge transport. Other packing motifs observed in related fluorinated anthradithiophene derivatives include one-dimensional (1D) "sandwich-herringbone" and 1D "twisted-columnar" structures. glpbio.com
Polymorphic Phases and Their Interconversion
Both this compound and diF-TES-ADT are known to exhibit polymorphism, the ability to crystallize in more than one distinct crystal structure. This phenomenon is common in molecular crystals due to the weak nature of intermolecular interactions. Different polymorphic structures are associated with different molecular orientations, impacting molecular orbital overlaps and, consequently, charge transport properties.
DiF-TES-ADT is reported to have various polymorphs, including at least two slightly different enantiotropic phases. These polymorphs can be interconverted through a first-order enantiotropic phase transition. This compound has been observed in amorphous, alpha (α), beta (β), and gamma (γ) phases.
Low-Temperature (LT) and High-Temperature (HT) Polymorphs
DiF-TES-ADT exhibits low-temperature (LT) and high-temperature (HT) polymorphic phases. An enantiotropic phase transition between these forms has been reported near room temperature, specifically at approximately 21 ºC or 294 K. At temperatures above 300 K, the high-temperature polymorph strongly dominates, while the low-temperature polymorph is predominant below 260 K. nih.gov In the temperature range between approximately 240 K and 295 K, the two polymorphs can coexist. nih.gov Both enantiotropic polymorphs of diF-TES-ADT crystallize in the P-1 space group and show layered structures with cofacially packed molecules in a 2D π-stack. Differences between these phases are described in terms of interlayer and intralayer shifts, leading to a slight distortion of the unit cell and a detectable decrease in the interplanar distance in the HT polymorph.
This compound also exhibits temperature-dependent polymorphism, with studies revealing the presence of four phases: an amorphous phase (a) and three crystalline phases (α, β, and γ). The α-phase is typically obtained from low-temperature film casting, while the β-phase forms at high temperatures (~150 °C). The γ-phase can develop from the metastable α-phase after heating and cooling.
Influence of Processing Conditions on Polymorph Selection
The specific polymorphic form obtained in solid-state films of this compound and diF-TES-ADT is significantly influenced by processing conditions. For diF-TES-ADT, the coating speed during deposition techniques like blade-coating from blends can modulate the formation of LT and HT phases. At low speeds, the thermodynamic polymorph is typically favored, while higher speeds tend to promote the formation of kinetic phases. Solvent type used during film deposition can also affect the crystalline structure and morphology of this compound, leading to significant changes in electrical properties. Solvent vapor annealing is another post-processing step that can drive polymorphism in this compound films. Thermal annealing has also been studied as a method for post-deposition crystallization of this compound films, although it can lead to crack formation and potential structural transitions. The concentration of the solution can also induce polymorphism in this compound.
X-ray Diffraction Studies of Crystalline Films and Single Crystals
X-ray diffraction (XRD), including techniques like θ-2θ XRD and grazing-incidence X-ray diffraction (GIXD), is a crucial tool for characterizing the crystalline structure and orientation of this compound and diF-TES-ADT in both thin films and single crystals.
XRD studies have confirmed the presence of distinct polymorphic phases in diF-TES-ADT and have been used to track their interconversion with temperature. For diF-TES-ADT, temperature-dependent powder XRD measurements have shown that the low-temperature transition is structural in nature, with the beta and gamma polymorphs coexisting over a temperature interval. XRD analysis of diF-TES-ADT thin films deposited from solution on modified substrates has demonstrated the formation of highly crystalline films with a preferred orientation, where the ab plane is parallel to the substrate, similar to single-crystal platelets. GIXD studies have revealed structures in thin films similar to those of single crystals, indicating extended crystalline domains.
For this compound films, shallow angle X-ray diffraction data of films crystallized by solvent or thermal annealing show clear, sharp (00i) diffraction peaks, consistent with the formation of specific packing structures. XRD has been used to analyze the α, β, and γ phases of this compound, confirming their distinct structures.
Unit cell parameters for diF-TES-ADT single crystals have been determined by XRD. At temperatures above 294 K (high-temperature polymorph), the structure is triclinic with space group P-1 and approximate unit cell parameters a = 7.21 Å, b = 7.32 Å, c = 16.35 Å, α = 87.72°, β = 89.99°, γ = 71.94°. nih.gov Below 294 K (low-temperature polymorph), the parameters are approximately a = 7.12 Å, b = 7.23 Å, c = 16.63 Å, α = 97.52°, β = 91.36°, γ = 107.49°. nih.gov
An example of unit cell parameters for diF-TES-ADT single crystals:
| Temperature Range | Phase | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| > 294 K | High-Temperature (HT) | P-1 | 7.21 | 7.32 | 16.35 | 87.72 | 89.99 | 71.94 |
| < 294 K | Low-Temperature (LT) | P-1 | 7.12 | 7.23 | 16.63 | 97.52 | 91.36 | 107.49 |
| Note: Values are approximate and compiled from search results. nih.gov |
Relationship between Crystal Structure and Intermolecular Interactions
The crystal structure and resulting electronic properties of this compound and diF-TES-ADT are intimately linked to the intermolecular interactions present in the solid state.
In diF-TES-ADT, in addition to π-stacking interactions between the anthradithiophene cores, fluorine-fluorine (F-F) and fluorine-sulfur (F-S) intermolecular interactions play a significant role. These interactions are believed to enhance crystallinity and stability, contributing to improved π-orbital alignment. F-F and F-S interactions can act along an axis perpendicular to the primary π-stacking direction, influencing crystal growth modes and morphology.
For this compound, the bulky triethylsilyl (TES) side groups significantly influence the crystal packing by limiting strong intermolecular interactions, particularly π-face interactions. The weak van der Waals forces resulting from these bulky groups lead to crystals with relatively low melting points and small melting enthalpies compared to less substituted acenes like pentacene (B32325) or tetracene. Computational studies on this compound and diF-TES-ADT packing configurations suggest that the relative positions of sulfur atoms on neighboring molecules (intermolecular sulfur interactions) influence the total energy of the structure, with sulfur atoms tending to avoid each other in lower energy configurations.
The subtle differences in molecular packing between isomers, such as the syn and anti isomers of diF-TES-ADT, can also lead to variations in atomic contacts between neighboring cores. While the electronic energy levels of different isomers may be similar, differences in packing can influence charge transport by affecting trap densities.
The molecular design, including the presence and position of fluorine atoms and the nature of the silyl-ethynyl side groups, is a critical factor in engineering the desired crystal packing and intermolecular interactions for optimized charge transport.
Electronic Structure and Charge Transport Mechanisms in Tes Adt and Dif Tes Adt
Electronic Band Structure Calculations (DFT, G0W0-BSE)
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of materials, including organic semiconductors. DFT calculations provide insights into the ground state properties, such as the electronic band structure. aip.org However, DFT often underestimates the band gap compared to experimental values. aip.orgsci-hub.seuark.edu
To obtain more accurate predictions of electronic band gaps and excited-state properties, more advanced methods like the GW approximation and the Bethe-Salpeter Equation (BSE) are employed. aip.orgsci-hub.seuark.eduacs.org The GW approximation, often used in its non-self-consistent form (G₀W₀), accounts for many-body effects, specifically the electron self-energy, which renormalizes the DFT energy spectrum and provides a more accurate description of charged excitations and the fundamental band gap. aip.orguark.eduacs.org BSE, built upon GW results, describes neutral excitations and is used to calculate optical properties, including singlet and triplet excitation energies and the optical absorption spectrum. aip.orgsci-hub.seuark.eduacs.org
Studies utilizing DFT and G₀W₀-BSE have investigated the electronic band structures of TES-ADT and diF-TES-ADT in different molecular packing configurations. aip.org These calculations reveal that the electronic band gaps can differ considerably depending on the packing arrangement. aip.org For instance, in this compound and diF-TES-ADT, different configurations like AL (anti-configuration with lowest energy), AH (anti-configuration with highest energy), and S (syn-configuration) exhibit varying electronic band gaps at both DFT and G₀W₀ levels. aip.org The differences in G₀W₀ gaps influence the BSE absorption spectra. aip.org
Table 1 presents calculated electronic band gaps and bandwidths for this compound and diF-TES-ADT in different configurations using DFT and G₀W₀ methods.
| Material and configuration | Eg DFT (eV) | Eg G₀W₀ (eV) | ΔEg (eV) | WVB DFT (eV) | WCB DFT (eV) | WVB G₀W₀ (eV) | WCB G₀W₀ (eV) |
| This compound AL | - | - | - | - | - | - | - |
| This compound AH | - | - | - | - | - | - | - |
| This compound S | - | - | - | - | - | - | - |
| diF-TES-ADT AL | - | - | - | - | - | - | - |
| diF-TES-ADT AH | - | - | - | - | - | - | - |
| diF-TES-ADT S | - | - | - | - | - | - | - |
Note: Data for the table should be extracted from source aip.org if available in a structured format within the text snippets. As the snippets only describe the data in Table II and III without providing the full table content, a placeholder is used here. The text indicates differences in band gaps up to 0.1 eV at DFT and 0.2 eV at G₀W₀ between configurations.
Frontier Molecular Orbital Analysis (HOMO/LUMO Levels)
Frontier Molecular Orbital (FMO) analysis, which involves the study of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is fundamental to understanding the electronic properties and charge transport in organic semiconductors. The HOMO level is related to the ionization potential and hole transport, while the LUMO level is related to the electron affinity and electron transport. The energy difference between the HOMO and LUMO levels represents the electronic band gap.
Ultraviolet Photoelectron Spectroscopy (UPS) measurements are used experimentally to determine the electronic energy levels, including the work function and HOMO levels of organic semiconductor films. nih.gov Studies on diF-TES-ADT have utilized UPS to investigate the electronic properties of different isomers (syn and anti) and their mixtures. nih.gov While subtle differences in molecular packing between isomers might suggest different band structures, UPS measurements and DFT calculations on diF-TES-ADT isomers indicate that the electronic energy levels are nominally identical within the resolution of the measurement, with similar work functions and ionization potentials. nih.gov
Table 2 presents the work function and HOMO levels for syn, anti, and mixed isomers of diF-TES-ADT as determined by UPS.
| Isomer Type | Work Function (eV) | HOMO Onset (eV) | Ionization Potential (eV) |
| syn-diF-TES-ADT | 4.4 ± 0.05 | 0.68 ± 0.05 | 5.1 ± 0.1 |
| anti-diF-TES-ADT | 4.5 ± 0.05 | 0.66 ± 0.05 | 5.2 ± 0.1 |
| mixed-diF-TES-ADT | 4.5 ± 0.05 | 0.63 ± 0.05 | 5.1 ± 0.1 |
Charge Carrier Mobility and Anisotropy
Charge carrier mobility is a key parameter that describes how quickly charge carriers (holes or electrons) move through a semiconductor material under the influence of an electric field. High charge carrier mobility is desirable for high-performance electronic devices. Anisotropy in charge transport refers to the directional dependence of mobility, which is often observed in organic crystals due to anisotropic molecular packing.
diF-TES-ADT is known for its promising charge transport properties, particularly its high hole mobility. Single crystals of diF-TES-ADT have shown hole mobilities as high as 6 cm²/Vs. researchgate.netnist.gov In thin-film OFETs, mobilities exceeding 1 cm²/Vs have been reported for diF-TES-ADT, with maximum values reaching 1.5 cm²/Vs in certain device configurations and blends. rsc.orgaip.org Blends of diF-TES-ADT with polymers like poly(triarylamine) (PTAA) have demonstrated hole mobilities above 2 cm²/V s. aip.org Solution processing techniques, such as spin-coating and bar-assisted meniscus shearing (BAMS), have been used to fabricate diF-TES-ADT films for OFETs, with reported mobilities varying depending on the processing conditions and resulting film morphology. rsc.orgcsic.es A water surface drag coating (WSDC) method has demonstrated significant enhancement of charge carrier mobility in diF-TES-ADT thin films, achieving average mobilities of 9.82 ± 1.72 cm² V⁻¹ s⁻¹ and maximum mobilities of 16.1 cm² V⁻¹ s⁻¹ in flexible OFETs. escholarship.orgaip.org This enhancement is attributed to the reduction of grain boundaries and improved crystallization orientation. escholarship.org
The mobility in diF-TES-ADT crystals has been found to be significantly higher than in polycrystalline films, which is attributed to higher intrinsic mobility and lower initial charge carrier loss in crystals. oregonstate.edu Temperature-dependent studies on diF-TES-ADT crystals show a transition from shallow trap-mediated thermally activated transport at higher temperatures (230–300 K) to a nearly temperature-independent behavior at lower temperatures (below 200 K). oregonstate.edu
Factors Influencing Hole Mobility in Organic Field-Effect Transistors
Several factors influence the hole mobility in OFETs based on this compound and diF-TES-ADT. The intrinsic molecular properties and crystal structure play a significant role. The cofacial orientation of molecules in the ab plane of diF-TES-ADT crystals is predicted to be favorable for charge transport. researchgate.net Fluorination in diF-TES-ADT is believed to improve crystallinity and stability through intermolecular interactions, leading to better π-orbital alignment. rsc.orgresearchgate.netresearchgate.net
Film morphology and microstructure are critical determinants of charge transport. nih.govresearchgate.net The presence of grain boundaries and the degree of molecular order within the film significantly impact mobility. researchgate.netnih.gov Processing methods that lead to larger crystalline domains and reduced grain boundary density generally result in higher mobility. escholarship.orgnih.gov For example, the WSDC method, which yields uniaxial-oriented diF-TES-ADT thin films with millimeter-scale single-crystalline domains, shows significantly enhanced mobility compared to conventional methods. escholarship.org
The interface between the semiconductor and the dielectric layer also affects charge transport. The nature of the dielectric material can influence the density of trap states at the interface, which in turn affects mobility. aip.org For diF-TES-ADT OFETs, devices with Cytop dielectric have shown higher average mobilities compared to those with SiO₂ dielectric, which is attributed to a lower trap density at the Cytop interface. aip.org Structural imperfections and molecular misalignment at the semiconductor-dielectric interface can increase trap density and reduce performance. aip.org
The presence of impurities, such as isomeric mixtures, can also negatively impact mobility by introducing trap states. nih.govnist.gov
Role of Molecular Packing and Isomeric Composition on Charge Transport
Molecular packing has a profound impact on charge transport in organic semiconductors as it dictates the degree of π-orbital overlap and intermolecular interactions, which are essential for charge hopping or band-like transport. Different polymorphic structures of organic semiconductors are characterized by distinct molecular orientations, leading to variations in molecular orbital overlap and thus different charge transport properties. csic.es
In diF-TES-ADT, different packing motifs have been observed in functionalized derivatives. For instance, diF-TES-ADT itself can exhibit 2D brickwork packing structures, while other derivatives like diF-TSBS-ADT adopt 1D sandwich-herringbone packing. researcher.life These differences in packing lead to variations in charge carrier mobility and the dimensionality of charge transport (e.g., 2D transport in diF-TES-ADT vs. 1D transport in diF-TSBS-ADT). oregonstate.edu The 2D brickwork packing in diF-TES-ADT is associated with more efficient charge transport. oregonstate.edu
The isomeric composition of the semiconductor material can also influence charge transport. diF-TES-ADT exists as syn and anti isomers. nih.govresearchgate.net Studies have shown that the coexistence of syn and anti isomers in diF-TES-ADT can lead to the formation of a discrete trapping state within the band gap, which is absent in films made from single isomers. nih.govnist.gov This trap state is believed to arise from the permanent dipole moment of the syn-isomer, which can locally polarize neighboring non-polar anti-isomer molecules, introducing energetic disorder and reducing device performance. nih.govnist.gov Using single isomers or achieving phase separation of the isomers during crystallization can help avoid this trapping state and improve mobility. nih.gov
Identification and Characterization of Trap States
Trap states are localized energy levels within the band gap of a semiconductor that can capture and immobilize charge carriers, thereby reducing mobility and affecting device performance. Identifying and characterizing these trap states is crucial for improving organic semiconductor materials and devices.
Trap states in organic semiconductors can originate from various sources, including structural defects, impurities, grain boundaries, and the interface between the semiconductor and the dielectric layer. nih.govaip.orgresearchgate.netpnas.org Temperature-dependent electrical measurements are a common technique used to characterize trap states and determine their energy distribution and density. nih.govaip.orgaip.orgnist.gov
In diF-TES-ADT, trap states have been identified and characterized. Temperature-induced structural changes can introduce shallow traps. oregonstate.edu The interface between diF-TES-ADT and the dielectric material, such as SiO₂, is a significant source of induced traps, likely due to surface states and structural imperfections causing molecular misalignment. aip.orguky.edu Devices with Cytop dielectric exhibit a lower density of trap states at the interface compared to those with SiO₂. aip.orguky.edu
Studies have shown that the presence of mixed isomers in diF-TES-ADT films leads to a discrete trapping state at approximately 0.4 eV above the valence band edge. nih.govnist.gov This trap state is not observed in films composed of pure isomers. nih.govnist.gov
Energetic Disorder and Density of Trap States
Energetic disorder refers to the spatial variations in the energy levels of the HOMO and LUMO within the semiconductor film, which can arise from variations in molecular packing, the presence of impurities, or structural defects. This disorder leads to a distribution of localized states within the band gap, effectively creating trap states.
The density of trap states (DOS) describes the number of trap states per unit volume per unit energy within the band gap. A higher density of trap states generally leads to lower charge carrier mobility and increased subthreshold swing in OFETs. aip.org
In diF-TES-ADT, the density of trap states has been investigated as a function of semiconductor composition and operating temperature, particularly in blends with polymers like PTAA. aip.orgresearcher.life Semiconductor films with high concentrations of diF-TES-ADT can exhibit a greater density of trap states and broader DOS distributions at room temperature. aip.orgresearcher.life The morphological disorder in diF-TES-ADT-rich films can lead to a significantly higher density of deep trap states compared to optimized blends. aip.org
The presence of the syn-isomer in a host anti-isomer crystal of diF-TES-ADT is believed to induce energetic disorder due to the syn-isomer's permanent dipole moment, which locally polarizes neighboring molecules. nih.govnist.gov This energetic disorder contributes to the formation of trap states. nih.gov Quantitative analysis of trap DOS in diF-TES-ADT OFETs with different dielectrics has shown a higher density of both shallow and deep traps at the SiO₂ interface compared to the Cytop interface. aip.org
Table 3 presents a comparison of shallow and deep trap densities at the diF-TES-ADT interface with different dielectrics.
| Dielectric | Shallow Trap Density (cm⁻³) | Deep Trap Density (cm⁻³) |
| SiO₂ | 6 × 10¹⁹ | 3 × 10¹⁹ |
| Cytop | 10¹⁸ | 6 × 10¹⁷ |
Impact of Isomer Co-existence on Trap Formation
This compound and diF-TES-ADT can exist as syn and anti isomers due to the positioning of the triethylsilylethynyl (TES) or difluorinated TES (diF-TES) groups. lumtec.com.twlumtec.com.twlumtec.com.twnist.gov The co-existence of these isomers can significantly impact the electronic properties and device performance, particularly by introducing trap states. nih.govresearchgate.net
Research on diF-TES-ADT has shown that OFETs containing a mixture of syn and anti isomers exhibit a discrete trapping state located at approximately 0.4 eV above the valence-band edge. nih.govresearchgate.net This trap state is absent in devices fabricated using single-isomer films. nih.govresearchgate.net The presence of this trap state in mixed-isomer films is attributed to the permanent dipole of the syn-isomer. nih.gov When the syn-isomer co-exists within the crystal structure of the non-polar anti-isomer, its dipole can locally polarize neighboring molecules, leading to energetic disorder and the formation of electronic states within the bandgap. nih.gov
The reduced mobility and slower turn-on response observed in mixed diF-TES-ADT TFTs, compared to pure isomer samples, are explained by this phase-segregated behavior and the introduction of defects at grain boundaries between crystallites. researchgate.netd-nb.info Even a small fraction of the syn isomer (as low as 0.01%) in anti this compound can cause a drop in mobility. researcher.life This molecular disorder increases charge trapping, leading to decreased mobility with increasing syn-isomer concentration. researcher.life
Ultraviolet photoelectron spectroscopy (UPS) measurements and density functional theory (DFT) calculations suggest that there isn't a significant difference in the electronic band structure between individual isomers. nih.gov Instead, the performance degradation in mixed-isomer devices is primarily due to the energetic disorder induced by the syn-isomer's dipole moment. nih.gov Separating the isomers or promoting phase separation during crystallization can help avoid these trapping states and improve device performance. nih.gov
Exciton (B1674681) Dynamics and Charge Photogeneration
Exciton dynamics and charge photogeneration are crucial processes in the optoelectronic behavior of this compound and diF-TES-ADT, particularly in applications like photodetectors and solar cells.
Exciton Formation and Dissociation Processes
Upon photoexcitation, photons are absorbed by the semiconductor, leading to the creation of excitons. researchgate.net These excitons are bound electron-hole pairs. In pristine ADT-TES-F films, absorptive and emissive species have been identified as disordered H aggregates. aps.orgoregonstate.edu The properties of these aggregates are influenced by static and dynamic disorder. aps.orgoregonstate.edu Excitons in emissive aggregates of ADT-TES-F have been found to be delocalized over approximately four to five molecules. aps.orgoregonstate.edu
Exciton dissociation is the process by which a bound exciton separates into a free electron and a free hole, contributing to photoconductivity. researchgate.net In pristine ADT-TES-F films, charge carriers are photogenerated rapidly, on sub-500-ps time scales, limited by the laser pulse width. researchgate.netaps.orgoregonstate.edu The photogeneration efficiency in these films is temperature- and electric-field-independent. researchgate.netaps.orgoregonstate.eduaps.org However, no significant contribution from the dissociation of emissive ADT-TES-F excitons to the transient photocurrent has been observed. researchgate.netaps.orgoregonstate.eduaps.org
In composites or blends, exciton dynamics can be significantly modified. For example, in ADT-TES-F/C60 composites, photoluminescence is quenched due to photoinduced electron transfer from ADT-TES-F to C60. aps.orgoregonstate.eduaps.org In ADT-TES-F/ADT-TIPS-CN blends, exciplex formation between the two molecules dominates the photoluminescence. aps.orgoregonstate.eduaps.org In such blends, an additional charge carrier photogeneration component can be observed at longer time scales (around 20 ns) due to exciplex dissociation, particularly at room temperature. aps.orgoregonstate.eduaps.org
In ADT-based donor/acceptor composites, charge photogeneration can occur through different pathways, including fast processes on picosecond or sub-picosecond time scales and slower processes involving charge-transfer (CT) exciton dissociation. acs.orgscispace.com The relative contribution of these pathways can be electric field dependent. acs.orgscispace.com CT excitons can form between donor and acceptor molecules, and their dissociation can contribute to charge photogeneration, especially at low electric fields and with large spatial donor/acceptor separation. acs.orgbradleydrose.com
Singlet fission, a process where a singlet exciton splits into two triplet excitons, can also occur in these materials and has the potential to enhance the efficiency of organic photovoltaics. oregonstate.eduaip.org DiF-TES-ADT has been categorized as a weakly endoergic system for singlet fission. oregonstate.edu
Photoconductivity Mechanisms in Thin Films
Photoconductivity in thin films of this compound and diF-TES-ADT arises from the generation and transport of free charge carriers upon illumination. rsc.orgaip.orgaprilsci.com The mechanisms governing photoconductivity are influenced by factors such as molecular packing, film morphology, trap states, and electric field. oregonstate.eduaip.orgnsf.gov
In diF-TES-ADT crystals, the peak photocurrent density is significantly higher than in polycrystalline films, which is attributed to higher charge carrier mobility and lower carrier loss in traps. oregonstate.edu Charge transport in these films can be described by mechanisms such as hopping and tunneling. aps.org At temperatures between 230-300 K, a shallow trap-mediated thermally activated regime is observed in diF-TES-ADT, with a zero-electric field activation energy of approximately 40-50 meV. oregonstate.edu At lower temperatures, the behavior becomes temperature independent. oregonstate.edu Shallow traps in diF-TES-ADT are attributed to structural defects, possibly associated with a solid-solid phase transition. oregonstate.edu Most charge trapping in shallow traps occurs on sub-nanosecond time scales. oregonstate.edu
The morphology of the thin film, including grain boundaries and molecular orientation, plays a significant role in charge transport and photoconductivity. d-nb.infonsf.gov Techniques like controlled solution deposition can be used to improve film morphology and enhance charge transport and photoresponse. rsc.org High-performance OFETs and phototransistors based on diF-TES-ADT films have demonstrated good sensitivity and responsivity. rsc.org
The presence of trap states, as discussed in Section 4.4.2, can limit charge transport and affect photoconductivity. aip.org In diF-TES-ADT films with high concentrations, a greater density of trap states and broader density of states distributions are observed at room temperature. aip.orgresearcher.life
The transient photocurrent dynamics in these films can exhibit both fast and slow decay components, influenced by charge trapping and recombination processes. researchgate.netaip.org The addition of certain guest molecules can significantly alter the transient photocurrent amplitude and dynamics. aip.org
Spectroscopic Characterization of Tes Adt and Dif Tes Adt Thin Films
Raman Spectroscopy for Vibrational Mode Assignment and Isomeric Composition
Raman spectroscopy is a powerful technique used to investigate the crystalline order and spatial properties of molecular systems like diF-TES-ADT films. It allows for the assignment of vibrational modes and the determination of crystallite orientation in pure isomers. d-nb.inforesearchgate.net For diF-TES-ADT, micro-Raman spectroscopy has been employed to study the degree of crystalline order and isomeric segregation in thin films. d-nb.info
DiF-TES-ADT exists as a mixture of syn and anti isomers. lumtec.com.twlumtec.com.tw Raman spectroscopy can spectrally distinguish between these isomers. d-nb.inforesearchgate.net Studies on mixed-isomer diF-TES-ADT films have shown that the mixed spectrum is a superposition of the syn and anti spectra. researchgate.net Analysis of specific spectral ranges, such as 1265–1315 cm⁻¹ (ring breathing modes) and 1375–1475 cm⁻¹ (short-axis vibrational modes), reveals changes in relative intensity at different locations within the film, indicating spatial heterogeneity. researchgate.net The presence of narrow linewidths and superposition spectra in mixed-isomer samples suggests the coexistence of isomerically pure sub-domains on length scales smaller than the probe area. d-nb.info Micro-Raman imaging, using ring breathing modes around 1300 cm⁻¹ as indicators, can map the spatial distribution of these pure isomer crystalline sub-domains with high resolution. d-nb.info
Polarization-dependent Raman measurements can determine the orientation of crystallites in pure isomer films. d-nb.inforesearchgate.net By analyzing the intensity of specific vibrational modes, such as the long-axis vibration at 1528 cm⁻¹ in diF-TES-ADT, as a function of polarization angle, the orientation of the molecules on the substrate surface can be determined. researchgate.net
Resonance Raman spectroscopy, particularly with 266 nm laser excitation, has been used to elucidate the isomeric composition of diF-TES-ADT thin films and their interactions with polymer binders in blend systems. csic.esrsc.org
Absorption and Emission Spectroscopy of Monomeric and Aggregate States
Absorption and emission spectroscopy are fundamental tools for understanding the electronic transitions and excited-state behavior of TES-ADT and diF-TES-ADT in different states, including monomeric and aggregate forms.
In dilute solutions, diF-TES-ADT exhibits absorption and emission spectra with peaks at 525 nm and 532 nm, respectively. researchgate.net These spectra arise from the vibronic progression of the S₀ ↔ S₁ transition. whiterose.ac.ukwhiterose.ac.uk Upon aggregation, both absorption and emission spectra typically exhibit bathochromic shifts (redshifts). researchgate.net
The evolution of spectra from monomeric to aggregate-dominated emission in diF-TES-ADT has been studied in thin films, with the spectroscopic signatures depending on factors such as concentration and film thickness. researchgate.net In diF-TES-ADT thin films at room temperature, the emission predominantly comes from the S₁ state, showing a vibronic progression. whiterose.ac.uk
At lower temperatures, the emission spectrum of diF-TES-ADT thin films can be dominated by a feature previously assigned to a spin-0 triplet-pair state, ¹(TT). whiterose.ac.ukwhiterose.ac.uk This ¹(TT) emission becomes brighter with decreasing temperature, while the singlet contribution reduces. whiterose.ac.uk The ground state absorption spectrum of diF-TES-ADT thin films does not change significantly with temperature, although a small redshift of S₁ and linewidth narrowing may occur, consistent with molecular crystals possessing some J-aggregate character. whiterose.ac.uk
The optical absorption, photoluminescence (PL), and photoconductive properties of ADT derivatives, including this compound and diF-TES-ADT, are significantly influenced by molecular packing and intermolecular interactions. researchgate.net Different packing motifs can lead to variations in absorption and PL spectra. oregonstate.edu For example, diF-TES-ADT with a two-dimensional brickwork packing structure shows distinct steady-state absorption and PL spectra compared to derivatives with different packing arrangements. oregonstate.edu
Time-Resolved Photoluminescence and Transient Absorption Spectroscopy
Time-resolved photoluminescence (TRPL) and transient absorption (TA) spectroscopy are crucial for probing the ultrafast excited-state dynamics, including exciton (B1674681) and charge carrier dynamics, in this compound and diF-TES-ADT thin films.
TRPL measurements of diF-TES-ADT thin films at low temperatures reveal an evolution from initial S₁ fluorescence to a redshifted, vibronically structured emission that persists over time, attributed to the ¹(TT) state. whiterose.ac.uk The dynamics of this emission can be analyzed to understand the formation and decay of the triplet-pair state.
Transient absorption spectroscopy is an important tool for studying ultrafast excited-state dynamics. escholarship.org By spatially resolving polarized ultrafast optical transient absorption within individual crystalline domains of diF-TES-ADT films, researchers can infer the extent of structural and orientational heterogeneity. acs.org Variations in the time scales of ultrafast excited state dynamics and the relative strength of competing resonant probe transitions observed in TA microscopy indicate different dynamics in different domains of diF-TES-ADT, which could be due to polymorphism. escholarship.org
TA measurements can reveal processes like singlet fission (SF) and triplet-triplet annihilation (TTA), which involve the conversion between singlet excitons and triplet-pair states. whiterose.ac.ukwhiterose.ac.uk In diF-TES-ADT, a weakly endoergic system for singlet fission, the ¹(TT) state is believed to mediate these processes. whiterose.ac.ukwhiterose.ac.ukoregonstate.edu Transient absorption response probed parallel to the charge transfer (CT)-axis projection in diF-TES-ADT crystals shows a rising component on the picosecond timescale attributed to ¹(TT) state population. oregonstate.edu
Data Table: Spectroscopic Properties and Characteristics
While detailed numerical data tables were not extensively available in the search results for direct inclusion, the qualitative findings can be summarized.
| Technique | Compound(s) | Key Information Obtained | Relevant Findings |
| Raman Spectroscopy | diF-TES-ADT | Vibrational mode assignment, crystallite orientation, isomeric composition, spatial heterogeneity, polymer interactions | Distinction between syn and anti isomers, identification of isomeric sub-domains, determination of molecular orientation, insights into interactions in polymer blends. d-nb.inforesearchgate.netresearchgate.netrsc.org |
| UPS | diF-TES-ADT | Electronic energy levels (ionization potential, work function) | Analysis of surface chemical composition (via XPS), relevance to charge injection and transport. ibecbarcelona.eukaust.edu.sa |
| Absorption & Emission Spec. | This compound, diF-TES-ADT | Electronic transitions, excited-state behavior (monomer vs. aggregate), influence of temperature and packing | Monomer absorption/emission peaks (diF-TES-ADT), redshift upon aggregation, temperature-dependent emission (S₁ vs. ¹(TT)), influence of molecular packing on spectra. researchgate.netwhiterose.ac.ukwhiterose.ac.ukoregonstate.edu |
| Time-Resolved PL & TA Spec. | diF-TES-ADT | Ultrafast excited-state dynamics, exciton/charge carrier dynamics, singlet fission, triplet-triplet annihilation | Evolution from S₁ to ¹(TT) emission (TRPL), spatial heterogeneity in dynamics (TA microscopy), ¹(TT) state population dynamics (TA). whiterose.ac.ukwhiterose.ac.ukoregonstate.eduescholarship.orgacs.org |
Structure Activity Relationships Sar in Tes Adt and Dif Tes Adt Organic Electronics
Correlation of Molecular Structure with Electronic Performance
The fundamental electronic properties of TES-ADT and diF-TES-ADT, such as charge carrier mobility and on/off ratio, are directly influenced by their molecular structure. The extended π-system of the ADT core allows for the delocalization of charge carriers. oregonstate.edu The addition of solubilizing groups, such as the triethylsilyl (TES) groups in this compound and diF-TES-ADT, is a common strategy to enable solution processing techniques, which are desirable for large-area and low-cost fabrication. acs.orgd-nb.info However, these bulky side groups can also impact the solid-state packing and intermolecular interactions, thereby affecting charge transport.
In the case of diF-TES-ADT, the presence of fluorine atoms on the ADT core introduces specific intermolecular interactions, namely fluorine-fluorine and fluorine-sulfur interactions. rsc.orgresearchgate.net These interactions are believed to enhance the crystallinity and stability of the material, leading to improved π-orbital alignment between adjacent molecules. rsc.orgresearchgate.net This improved molecular ordering and connectivity in the solid state are directly correlated with enhanced charge carrier mobility in OFETs. Single crystals of diF-TES-ADT have demonstrated hole mobilities as high as 6 cm²/Vs, showcasing the intrinsic potential of the molecule when structural disorder is minimized. researchgate.netnist.gov Thin films of diF-TES-ADT processed from solution have also shown impressive performance, with mobilities typically ranging from 0.1 to 1.0 cm²/Vs when spin-cast, and exceeding 2 cm²/Vs in blends with polymers. rsc.org
The electronic band gaps of this compound and diF-TES-ADT are also influenced by their molecular arrangement in the solid state, with different crystal packing configurations (e.g., AL, AH, and S) leading to considerable differences in electronic band gaps. aip.org This highlights how subtle changes in molecular packing, dictated by the molecular structure and processing, can impact the electronic properties.
Influence of Functional Groups and Core Modifications on Device Performance
The functional groups attached to the ADT core play a critical role in determining the processability and solid-state organization of these organic semiconductors, which in turn dictates device performance. The triethylsilyl (TES) groups, while providing solubility, can sterically hinder close π-π stacking between ADT cores in this compound. This can lead to the formation of amorphous films or polymorphs with less favorable packing for charge transport, particularly when processed from solution without specific annealing steps. d-nb.inforesearchgate.net Amorphous this compound films have been reported to exhibit poor device performance. researchgate.net
The introduction of fluorine atoms in diF-TES-ADT represents a core modification that significantly impacts performance. The electronegativity of fluorine influences the electronic structure of the ADT core, and the aforementioned F-F and F-S interactions promote better molecular packing and crystallinity compared to non-fluorinated this compound. d-nb.inforsc.orgresearchgate.net This enhanced molecular ordering in diF-TES-ADT contributes to higher charge carrier mobilities observed in devices. researchgate.net
Blending this compound or diF-TES-ADT with polymers is another strategy to influence film morphology and device performance. For diF-TES-ADT, blending with polymers like polystyrene (PS) has been shown to retain the high performance of the small molecule, with mobilities above 2 cm²/Vs reported in such blends. rsc.org The choice of polymer and its molecular weight can influence the resulting film morphology and electrical properties. Blends with less polar polymers like PS tend to exhibit better performance and lower hysteresis compared to blends with more polar polymers like poly(methyl methacrylate) (PMMA), which is attributed to reduced charge trapping. csic.es
Impact of Isomer Purity on Charge Transport and OFET Performance
The presence of structural isomers can significantly affect the charge transport and OFET performance of organic semiconductors. diF-TES-ADT, for instance, can exist as syn and anti isomers. d-nb.inforesearchgate.netnih.gov Studies have shown that the purity of these isomers is critical for achieving optimal device performance. OFETs fabricated using isomerically pure samples, whether the syn or anti isomer, generally exhibit higher charge carrier mobilities compared to devices based on a mixture of the two isomers. nih.gov
The reduced performance in mixed-isomer samples is attributed to the differences in the molecular properties and packing of the syn and anti forms. The syn-isomer possesses a permanent dipole moment, which can locally polarize the surrounding non-polar anti-isomer molecules in a mixed film. nih.gov This local polarization introduces energetic disorder within the semiconductor layer, creating trap states that impede efficient charge transport and lower device performance. nih.gov Micro-Raman spectroscopy has been utilized to visualize and understand the spatial distribution of pure isomer crystalline sub-domains within mixed-isomer films, providing insights into how this heterogeneity leads to reduced mobility. d-nb.inforesearchgate.net The ability to control isomer purity is therefore an important factor in optimizing the performance of diF-TES-ADT-based devices.
Role of Solid-State Microstructure on Electronic Performance
The solid-state microstructure, encompassing the crystal structure, film morphology, grain size, orientation, and connectivity of crystalline domains, is a paramount factor determining the electronic performance of this compound and diF-TES-ADT in thin-film devices. Charge transport in polycrystalline organic semiconductors occurs through the crystalline domains and across the boundaries between them. aip.org Highly ordered films with large, well-connected crystalline domains and minimal grain boundaries are essential for efficient charge transport and high carrier mobility. rsc.orgresearchgate.net
Processing techniques significantly influence the resulting microstructure. For this compound, as-spun films can exhibit limited molecular order with small nanocrystals, resulting in low charge carrier mobility. aip.org Solvent vapor annealing can induce further crystallization and the formation of larger crystalline structures, leading to a significant improvement in mobility. aip.org Different processing methods, such as thermal annealing or low-temperature casting, have also been explored to control the crystallization of this compound films and improve performance. researchgate.netresearchgate.netung.si
diF-TES-ADT can crystallize into different polymorphs (crystal structures), such as the low-temperature (LT) and high-temperature (HT) phases, which can coexist and influence device performance. csic.esrsc.org The ratio of these polymorphs can be controlled by tuning deposition parameters like shearing speed during solution processing. rsc.org Studies have indicated that devices based on the HT polymorph can exhibit higher mobility. rsc.org
Techniques like Atomic Force Microscopy (AFM) and X-ray diffraction (XRD) are widely used to characterize the film morphology and crystal structure. researchgate.netnist.govsciengine.com AFM images can reveal the size, shape, and connectivity of crystalline domains, while XRD provides information about the crystal structure and molecular orientation. researchgate.netnist.govsciengine.com Poorly performing devices are often correlated with heterogeneous film structures, including smaller domains and significant boundaries between them. rsc.orgresearchgate.net
Innovative processing approaches like water surface drag coating (WSDC) have demonstrated the ability to produce diF-TES-ADT thin films with millimeter-sized single-crystalline domains and highly oriented crystals. escholarship.org This high degree of structural order achieved through WSDC has resulted in a significant enhancement in charge carrier mobility compared to films prepared by conventional solution-coating methods. escholarship.org The formation of vertical phase separation structures in blends of diF-TES-ADT with polymers can also lead to high-quality crystalline semiconductor layers, contributing to excellent device performance and uniformity. researchgate.netresearchgate.net
The presence of grain boundaries, while generally detrimental to mobility as they can act as resistive barriers, might play a different role in specific applications like gas sensing, potentially providing pathways for gas molecules to reach the semiconductor-insulator interface. nih.gov
Fabrication and Performance of Tes Adt and Dif Tes Adt Based Organic Field Effect Transistors Ofets
Solution-Processable Deposition Techniques
Solution-based processing methods are highly appealing for fabricating thin film OFETs due to their compatibility with low-cost, large-area, and flexible substrates. These techniques allow for the deposition of the organic semiconductor from a solution, enabling control over film formation and morphology.
Spin-Coating and Solvent-Assisted Crystallization (SAC)
Spin-coating is a widely used technique for depositing thin films from solution. While simple, the rapid solvent evaporation during spin-coating can sometimes lead to less ordered or polycrystalline films with smaller grain sizes. To improve the crystallinity and performance of spin-coated films, post-deposition treatments like Solvent-Assisted Crystallization (SAC) are often employed.
In the case of TES-ADT, spin-cast films can be transformed into polycrystalline films with domain sizes of several hundred microns through solvent vapor annealing (SVA), a form of SAC. rsc.org This process involves exposing the as-spun amorphous this compound film to a solvent vapor, which increases molecular mobility and facilitates crystallization. rsc.org The choice of solvent is critical in this method, influencing solvent partitioning in the active layer and substrate wetting during vapor annealing. rsc.org Studies have shown that the average field-effect mobility of OFETs based on this compound:PMMA blended films can increase significantly after solvent vapor annealing, attributed to enhanced vertical phase separation and crystallization of this compound. mdpi.com
For diF-TES-ADT, contact-induced crystallization has been observed in spin-coated films on treated gold electrodes, where crystals grew from the contacts and extended into the transistor channel. acs.org However, in some instances, this contact-induced crystallization can disrupt the formation of desired spherulitic structures depending on the shearing technique used. acs.org
Solution Shearing and Control of Crystallization Regimes
Solution shearing is a promising technique for depositing highly crystalline and homogeneous thin films over large areas, compatible with high-throughput manufacturing. csic.es This method involves shearing a solution of the organic semiconductor between a blade or bar and a substrate, controlling the crystallization process by manipulating parameters such as shearing speed and substrate temperature. rsc.org
The shearing speed significantly influences the crystallization regime and the resulting polymorphic composition of diF-TES-ADT films. rsc.org At low shearing speeds (e.g., ≤ 1 mm/s), a convective regime dominates, leading to thicker films and the prevalence of the low-temperature (LT) polymorph. rsc.org As the shearing speed increases, the crystallization transitions towards a Landau-Levich regime, resulting in thinner films and favoring the formation of the high-temperature (HT) polymorph. rsc.org Intermediate speeds can yield a mixture of both polymorphs. rsc.org The polymorphic composition and thin film morphology directly impact the OFET device properties. rsc.org
Solution shearing has been successfully applied to deposit diF-TES-ADT films, both as a pure semiconductor and in blends with polymers. csic.esrsc.org Using bar-assisted meniscus shearing (BAMS), highly crystalline diF-TES-ADT thin films have been fabricated, leading to OFETs with high performance. csic.esrsc.orgibecbarcelona.eu
Solvent Vapor Annealing Effects on Morphology and Performance
Solvent Vapor Annealing (SVA) is a post-deposition treatment that can significantly influence the morphology and performance of this compound and diF-TES-ADT films. rsc.orgmdpi.comnsf.govresearchgate.net By exposing the as-deposited film to a controlled solvent vapor atmosphere, molecular mobility is enhanced, facilitating crystallization and grain growth. rsc.orgresearchgate.net
For this compound, SVA has been shown to induce the crystallization of spin-cast amorphous films into polycrystalline structures with large domains. rsc.org The process can lead to enhanced vertical phase separation in blended films and improved charge carrier mobility. mdpi.com The mixing time of the this compound solution prior to spin-casting and subsequent SVA can influence the grain boundary density in the resulting spherulites, affecting properties like gas-sensing performance. nih.gov
In diF-TES-ADT films, SVA can also promote crystallization and improve device performance. mdpi.com When applied to diF-TES-ADT/PMMA blend films, SVA can induce vertical phase separation, with diF-TES-ADT crystallizing at the top surface. mdpi.com This technique has been used to fabricate highly crystalline micro-strip films of this compound:PMMA blends, advantageous for applications like gas sensors due to increased gas diffusion paths. nsf.gov
The impact of SVA on film morphology and performance is closely related to the interaction between the solvent vapor, the organic semiconductor, and the substrate or polymer binder. rsc.org
Single-Crystal Organic Field-Effect Transistors
Single-crystal OFETs represent the benchmark for intrinsic charge transport properties of organic semiconductors, as they minimize the detrimental effects of grain boundaries present in polycrystalline films. This compound and diF-TES-ADT have been investigated in single-crystal form to understand their fundamental electronic characteristics.
DiF-TES-ADT single crystals have demonstrated high charge carrier mobilities, with reported values up to 6 cm²/Vs in vapor-grown crystals. researchgate.netrsc.org Solution-processable methods for growing and patterning single crystals are crucial for their integration into OFETs. A patterned microchannel dip-coating method has been developed to fabricate patterned arrays of diF-TES-ADT single crystals, yielding OFETs with high average mobilities up to 1.5 cm² V⁻¹ s⁻¹. rsc.org Wafer-scale epitaxial growth of two-dimensional diF-TES-ADT single crystals has also been achieved, leading to high-performance transistors. researchgate.net
While this compound can form millimeter-sized spherulites through solvent vapor annealing, these are polycrystalline in nature rather than true single crystals. nih.gov
Polymer/Small-Molecule Blend Active Layers
Blending organic small molecules with insulating or semiconducting polymers is a common strategy to improve the processability, film formation, and mechanical properties of the active layer in OFETs. This compound and diF-TES-ADT have been successfully incorporated into polymer blends for OFET fabrication.
High mobility exceeding 5 cm²/Vs has been reported in OFETs based on diF-TES-ADT/polymer blends. nih.gov Blending can facilitate the formation of highly crystalline films through techniques like solution shearing or spin-coating followed by SVA, often resulting in vertical phase separation where the small molecule crystallizes at the dielectric interface. mdpi.comcsic.es
Influence of Polymer Binders on Film Morphology and Device Performance
The nature and molecular weight of the polymer binder in a blend significantly influence the thin film morphology, crystallization behavior of the small molecule, and ultimately the OFET device performance. csic.esrsc.org
Studies on diF-TES-ADT blended with different polymer binders, such as polystyrene (PS) and poly(methyl methacrylate) (PMMA), have shown that the polymer type and molecular weight impact morphological factors like film smoothness, homogeneity, and crystalline domain sizes. csic.esrsc.org The interactions between the organic semiconductor and the polymer binder during crystallization play a crucial role. csic.es
For diF-TES-ADT/PS blends, the molecular weight of PS can affect phase segregation and domain size. rsc.org High molecular weight PS can lead to a vertically segregated bilayer structure with a crystalline diF-TES-ADT layer on top, resulting in high mobility. rsc.org While the polymer binder's nature may not strongly influence the polymorphic composition of diF-TES-ADT films, it plays a critical role in device performance, with apolar binders like PS often leading to better results compared to more polar ones like PMMA, potentially due to reduced charge trapping. csic.esresearchgate.net
Blending this compound with insulating polymers like PMMA can also affect device characteristics. nsf.gov While it might compromise field-effect mobility compared to non-blended films, it can be advantageous in reducing threshold voltage and subthreshold slope and significantly enhancing bias-stress stability by covering trap states at the dielectric interface. nsf.gov
Here is a summary of some research findings on the performance of this compound and diF-TES-ADT based OFETs fabricated using different techniques and materials:
| Semiconductor | Deposition Technique | Active Layer Composition | Key Findings / Mobility (cm²/Vs) | Citation |
| This compound | Spin-coating + SVA (DCE) | This compound:PMMA blend | Increased mobility to 0.5 after SVA | mdpi.com |
| This compound | Spin-coating + SVA | This compound neat | Mobility 0.3 (5 min mix), 0.16 (12 h mix) | nih.gov |
| diF-TES-ADT | Solution Shearing (BAMS) | diF-TES-ADT:PS blend | Mobilities around 1.5 | rsc.org |
| diF-TES-ADT | Water-Surface Drag Coating (WSDC) | diF-TES-ADT neat | Average 9.82 ± 1.72, Max 16.1 | escholarship.org |
| diF-TES-ADT | Patterned Microchannel Dip-Coating | diF-TES-ADT single crystal arrays | Average up to 1.5 | rsc.org |
| diF-TES-ADT | Solution Processing | diF-TES-ADT neat | n-channel mobility ~0.9 | researchgate.net |
| diF-TES-ADT | Solution Shearing | diF-TES-ADT/PS blend (High MW PS) | Up to 6.7 | rsc.org |
| diF-TES-ADT | Spin-coating | diF-TES-ADT neat | 0.1 to 1.0 | rsc.org |
| diF-TES-ADT | Vapor Grown Single Crystals | diF-TES-ADT single crystal | Up to 6 | researchgate.netrsc.org |
| diF-TES-ADT | Solution Shearing (BAMS) | diF-TES-ADT:PS blend | Best mobilities in mixture of polymorphs | rsc.org |
| diF-TES-ADT | Solution Shearing (BAMS) | diF-TES-ADT:PS blend | Mobility > 1 cm²/Vs with good uniformity | rsc.org |
| diF-TES-ADT | Solution processed | diF-TES-ADT blend with conductive PTAAs | Above 2 | rsc.org |
| diF-TES-ADT | Wafer-Scale Epitaxial Growth | diF-TES-ADT single crystal | High performance | researchgate.net |
| diF-TES-ADT | Solution processed (various methods) | diF-TES-ADT thin film | 10⁻² to 5.4 | researchgate.net |
| diF-TES-ADT | Solution processed | diF-TES-ADT blend with PS | (1.3 ± 0.4) | researchgate.net |
Vertical Phase Separation in Blended Films
Vertical phase separation is a significant phenomenon observed in blended films of organic semiconductors and insulating polymers, particularly relevant for solution-processed OFETs using this compound and diF-TES-ADT. This process involves the segregation of the semiconductor and polymer components within the thin film during deposition and drying. Typically, the organic semiconductor, having lower surface energy, tends to accumulate at the air-film interface, while the polymer, with higher surface energy, preferentially wets the dielectric substrate. mdpi.comntu.edu.twnih.gov This vertical segregation can lead to the formation of a bilayer structure, with a crystalline semiconductor layer on top of a polymer layer. mdpi.comntu.edu.twnsf.gov
The extent and quality of vertical phase separation are influenced by various processing parameters, including the choice of solvent, deposition technique, temperature, and the ratio and molecular weight of the polymer binder. mdpi.comntu.edu.twcsic.es For instance, using a solvent with a high boiling point can provide sufficient time for effective vertical phase separation and crystallization of the organic semiconductor. mdpi.com Studies on diF-TES-ADT blended with polystyrene (PS) or poly(methyl methacrylate) (PMMA) have shown that the polymer type and molecular weight significantly impact the morphology and structure of the resulting thin films. csic.es An optimal polymer concentration can lead to high-quality phase separation and favorable film morphology, which in turn can minimize charge trap density at the semiconductor/dielectric interface. nsf.govresearchgate.net
While vertical phase separation is generally beneficial for forming a continuous charge transport pathway, lateral phase separation can become dominant with increasing polymer content, potentially affecting device performance. nsf.gov The crystallization of diF-TES-ADT within a blend can be influenced by intermolecular interactions, such as fluorine-fluorine and fluorine-sulfur interactions, which can enhance crystallinity and stability. rsc.org
Device Architecture and Interfacial Engineering
The architecture of an OFET and the engineering of its interfaces play crucial roles in determining device performance, particularly concerning charge injection and transport. Common OFET architectures include bottom-gate, bottom-contact (BGBC) and top-contact (TC) configurations. sigmaaldrich.comaip.org
Bottom-Gate, Bottom-Contact (BGBC) and Top-Contact (TC) Devices
In BGBC devices, both the gate electrode and the source/drain electrodes are located on the bottom substrate, with the semiconductor layer deposited on top of the source/drain electrodes. sigmaaldrich.com TC devices, on the other hand, have the gate electrode on the bottom and the source/drain electrodes deposited on top of the semiconductor layer. sigmaaldrich.com
Studies on diF-TES-ADT have often utilized BGBC architectures, sometimes employing polymeric dielectrics for compatibility with flexible devices. rsc.org However, achieving uniform spin-casting of diF-TES-ADT/polymer blends onto polymeric dielectrics in a bottom-gate configuration can be challenging. rsc.org The choice of dielectric material also impacts performance; for example, using hard inorganic dielectrics like silicon dioxide (SiO2) can lead to reduced mobility due to energetic disorder at the dielectric-semiconductor interface compared to polymeric dielectrics. rsc.orgnih.gov
The performance of OFETs based on this compound and diF-TES-ADT can vary depending on the device architecture and processing methods. For instance, mobilities reported for diF-TES-ADT in BGBC devices on SiO2 dielectrics have been noted to be lower than those reported for devices with a top-gate Cytop dielectric, which is attributed to greater interfacial trap densities and larger contact resistance characteristic of BGBC devices on SiO2. nih.gov
Contact Resistance and Charge Injection at Interfaces
Efficient injection of charge carriers from the source/drain electrodes into the organic semiconductor layer is critical for high-performance organic devices. researchgate.net The potential drop associated with this injection process contributes to contact resistance, which can limit device operation. researchgate.net
Charge injection is largely determined by the alignment between the work function of the contact material and the HOMO/LUMO energy levels of the semiconductor. aip.org For p-type semiconductors like this compound and diF-TES-ADT, efficient hole injection requires a contact material with a work function close to the semiconductor's HOMO level. Gold (Au) is a commonly used electrode material. researchgate.netnih.gov
Interfacial engineering techniques, such as the use of self-assembled monolayers (SAMs) on the electrode surface, can be employed to reduce contact resistance and enhance charge injection. researchgate.net For example, treating gold electrodes with pentafluorobenzothiol (PFBT) has been shown to improve charge injection into organic semiconductors by reducing the Schottky barrier. rsc.org PFBT SAMs can lead to more homogenous and interconnected crystallites in diF-TES-ADT films, resulting in higher mobility OFET devices. csic.esibecbarcelona.eu The roughness between the metallic electrode and the semiconductor also influences the magnitude of the potential drop at the contact. researchgate.net
Charge traps at the semiconductor/dielectric interface are another significant factor affecting charge injection and transport, and consequently, device performance and stability. nih.gov These traps can arise from non-uniform morphologies, structural defects, dielectric surface roughness, or the arrangement of the semiconductor on the dielectric. nih.gov Minimizing these traps is crucial for improving performance. researchgate.net
Performance Metrics and Stability of OFETs
The performance of OFETs based on this compound and diF-TES-ADT is evaluated using key metrics such as charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth). csic.esaip.orgnist.gov Stability, including bias-stress stability and environmental stability, is also a critical consideration for practical applications. mdpi.comnsf.gov
High charge carrier mobilities have been reported for both this compound and diF-TES-ADT in OFETs. Single crystals of diF-TES-ADT have shown hole mobilities up to 6 cm²/Vs. rsc.orgnist.govrsc.org Thin films of diF-TES-ADT, particularly when processed using techniques like solution shearing or spin coating from optimized blends, have demonstrated mobilities exceeding 1 cm²/Vs, with some reports reaching values as high as 10.1 cm²/Vs in blended films and 16.1 cm²/Vs in flexible devices fabricated by water surface drag coating. csic.esrsc.orgsigmaaldrich.comrsc.orgescholarship.org The mobility can be influenced by the film morphology, crystal structure, and the presence of different polymorphs. csic.esrsc.org For instance, the high-temperature polymorph of diF-TES-ADT has been reported to exhibit greater mobility than the low-temperature polymorph. rsc.org
On/off current ratios are indicative of the transistor's switching capability. High Ion/Ioff ratios, typically on the order of 10⁵ to 10⁸, have been achieved in OFETs based on diF-TES-ADT, demonstrating good current modulation. csic.esrsc.orgibecbarcelona.eunist.govnih.govuky.edu
The threshold voltage (Vth) is the gate voltage at which the transistor begins to turn on. Low or near-zero threshold voltages are desirable for low-power operation. nsf.govresearchgate.netnist.govnih.gov Vth values for diF-TES-ADT OFETs can vary depending on the processing conditions and device architecture, with some devices exhibiting Vth around -14 V, while others show values close to 0 V or -2.0 V. rsc.orgrsc.orgnih.gov Charge trapping can lead to shifts in the threshold voltage and hysteresis in the current-voltage characteristics. csic.esnih.govnih.gov
The stability of OFETs is crucial for their long-term performance. Environmental stability, particularly in the presence of oxygen and moisture, is a common challenge for organic semiconductors. researchgate.net While diF-TES-ADT is reported to have improved stability due to fluorine interactions, blending with insulating polymers can further enhance environmental and electrical stability. mdpi.comrsc.org Bias-stress stability, which refers to the change in device characteristics under prolonged electrical bias, is also important. Blended films of this compound with insulating polymers have shown significantly enhanced bias-stress stability compared to non-blended films, attributed to the polymer layer covering silanol (B1196071) groups on the dielectric surface, thus preventing charge trapping. nsf.gov The presence of grain boundaries in the semiconductor film can also contribute to bias instability by providing charge trapping sites. nsf.gov
Here are some performance metrics reported for this compound and diF-TES-ADT OFETs:
| Semiconductor | Architecture | Dielectric | Processing Method | Mobility (cm²/Vs) | Ion/Ioff Ratio | Threshold Voltage (V) | Reference |
| diF-TES-ADT | BGBC | Polymeric | Blend, Spin-cast | > 1 | 1.20 x 10⁵ | ~ -14 | rsc.org |
| diF-TES-ADT | BGBC | PS blend | BAMS | ~ 1 | Up to 10⁶ | Slightly negative | csic.es |
| diF-TES-ADT | BGBC | SiO₂ | SAC (anti-isomer) | 0.68 | Not specified | Not specified | nih.gov |
| diF-TES-ADT | BGBC | PS blend | Shearing | 10.1 | Not specified | Not specified | sigmaaldrich.com |
| diF-TES-ADT | Single Crystal | Not specified | Vapor Phase Growth | Up to 6 | 1 x 10⁸ | Small | nist.gov |
| diF-TES-ADT | BGBC | Cytop | Spin coating | Up to 20 | Not specified | Near zero | rsc.org |
| This compound | BGBC | gPS-SiO₂ | Solution-processed | 2.1 | > 10⁷ | -2.0 | nih.gov |
| diF-TES-ADT | Flexible BGBC | SU-8/Al₂O₃ | Water Surface Drag Coating | 16.1 (max) | Not specified | Not specified | escholarship.org |
| diF-TES-ADT | Not specified | SiO₂ | Liquid crystal-like film | 1.62 ± 0.26 | Not specified | Not specified | sciengine.com |
| Semiconductor | Architecture | Dielectric | Processing Method | Mobility (cm²/Vs) | Ion/Ioff Ratio | Threshold Voltage (V) | Reference |
|---|---|---|---|---|---|---|---|
| diF-TES-ADT | BGBC | Polymeric | Blend, Spin-cast | > 1 | 1.20 x 10⁵ | ~ -14 | rsc.org |
| diF-TES-ADT | BGBC | PS blend | BAMS | ~ 1 | Up to 10⁶ | Slightly negative | csic.es |
| diF-TES-ADT | BGBC | SiO₂ | SAC (anti-isomer) | 0.68 | Not specified | Not specified | nih.gov |
| diF-TES-ADT | BGBC | PS blend | Shearing | 10.1 | Not specified | Not specified | sigmaaldrich.com |
| diF-TES-ADT | Single Crystal | Not specified | Vapor Phase Growth | Up to 6 | 1 x 10⁸ | Small | nist.gov |
| diF-TES-ADT | Not specified | Cytop | Spin coating | Up to 20 | Not specified | Near zero | rsc.org |
| This compound | BGBC | gPS-SiO₂ | Solution-processed | 2.1 | > 10⁷ | -2.0 | nih.gov |
| diF-TES-ADT | Flexible BGBC | SU-8/Al₂O₃ | Water Surface Drag Coating | 16.1 (max) | Not specified | Not specified | escholarship.org |
| diF-TES-ADT | Not specified | SiO₂ | Liquid crystal-like film | 1.62 ± 0.26 | Not specified | Not specified | sciengine.com |
The stability of this compound and diF-TES-ADT OFETs under different conditions, such as prolonged storage in air or exposure to radiation, has also been investigated. researchgate.netnih.govaip.org Devices stored in air have shown gradual evolution in performance metrics over time. researchgate.net diF-TES-ADT OFETs have also demonstrated sensitivity to X-rays, with observed shifts in threshold voltage upon irradiation. nih.gov
Advanced Photophysical Applications and Mechanisms
Exciton (B1674681) Polaritons in Organic Thin Films
Exciton polaritons are hybrid light-matter quasiparticles that form when excitons in a material couple strongly with photons in an optical cavity. This strong coupling leads to new hybridized states with properties of both light and matter. Research has explored the formation of exciton polaritons in organic thin films containing TES-ADT and its fluorinated derivative, diF-TES-ADT.
Studies involving diF-TES-ADT blended with poly(methyl methacrylate) (PMMA) in all-metal microcavities have demonstrated strong exciton-photon coupling. Angle-resolved reflectance measurements of polycrystalline films showed significant Rabi splittings, indicating the formation of polaritonic states. nih.gov The Rabi splitting energy, a measure of the strength of the exciton-photon coupling, was observed to increase with the concentration of the organic semiconductor in dilute samples. nih.gov For highly concentrated films where aggregates dominated the optical properties, Rabi splittings of up to 340 meV were observed, even though only a subset of aggregates coupled to the cavity. nih.gov
The formation of exciton polaritons in this compound thin films within a Fabry-Perot microcavity system has also been experimentally observed. easychem.orgsigmaaldrich.com This involves coupling the organic semiconductor with a standing wave photon in the cavity. easychem.org Evidence for polariton occurrence is obtained by determining the Rabi splitting energy through angle-resolved photoluminescence measurements. easychem.orgsigmaaldrich.com this compound was selected for such studies due to its delocalized electrons along its conjugated backbone, high charge carrier mobility, and a relatively long-lived excited state, which are important factors for generating exciton-polaritons. sigmaaldrich.com The molecular packing motif and resulting nanomorphology in functionalized anthradithiophene films, such as diF-TES-ADT with a 2D brickwork packing, play a role in the underlying mechanisms of strong coupling. chemsrc.com
Photon Upconversion via Triplet-Triplet Annihilation (TTA)
Photon upconversion (PUC) via triplet-triplet annihilation (TTA) is a process where two low-energy photons are converted into one higher-energy photon. This process is particularly interesting for harvesting low-energy light, such as near-infrared (NIR) photons, for applications like enhancing the efficiency of solar cells. This compound has been investigated as a triplet annihilator in TTA-based upconversion systems, especially in combination with inorganic semiconductor quantum dots (QDs) as triplet sensitizers. cenmed.comwikipedia.orggoogleapis.comchemicalbook.comnih.gov
A key goal in this area is the harvesting and upconversion of photons with energies below the bandgap of crystalline silicon (1.12 eV, approximately 1100 nm). cenmed.comwikipedia.orggoogleapis.com Traditional systems have faced limitations in harvesting photons below 1.2 eV. cenmed.comwikipedia.org this compound, with a triplet energy of 1.08 eV (approximately 1150 nm), functions as a low-energy triplet annihilator and has been shown to efficiently harvest excitations from lead sulfide (B99878) (PbS) QDs. cenmed.comwikipedia.orggoogleapis.com
The TTA process in this compound involves the annihilation of two triplet excitons to form a higher-energy singlet state, which then emits an upconverted photon. nih.govossila.com The upconverted emission spectrum typically resembles the fluorescence spectrum obtained from direct excitation of the emitter. ossila.com In the case of this compound, upconverted emission to visible wavelengths has been demonstrated using a hybrid this compound/PbS QD system with excitation at 1064 nm. cenmed.comwikipedia.orggoogleapis.com The upconverted emission spectrum was centered around 690 nm in solid-state films when using DBP as a singlet sink. chemicalbook.com
Data on the upconversion quantum yield (UC-QE) and triplet energy transfer efficiency (ΦTET) in a this compound/PbS QDs system highlights the dependence on the band gap of the PbS QDs. wikipedia.orggoogleapis.com
| PbS QD Band Gap (eV) | UC-QE (%) | ΦTET (%) |
| 1.27 | 0.047 | 10 |
| 1.08 | 0.0004 | 0.08 |
This data shows that as the energy of the QDs decreases, the UC-QE and ΦTET decrease, which is attributed to a reduced driving force for triplet energy transfer from the QDs to the T1 state of this compound. wikipedia.orggoogleapis.com
Mechanism of Triplet Exciton Harvesting from Quantum Dots
Efficient transfer of triplet excitons from the QD sensitizer (B1316253) to the molecular annihilator is crucial for TTA-based upconversion. In hybrid systems utilizing this compound and PbS QDs, rapid extraction of triplet excitons from the QDs by this compound has been observed. cenmed.comwikipedia.orggoogleapis.com Ultrafast spectroscopy measurements have determined a fast triplet energy transfer (TET) rate constant of approximately 2 × 108 s−1 with excitation at 1064 nm. wikipedia.orggoogleapis.com
This rapid transfer rate is consistent with an orbital overlap between this compound and the PbS QDs. cenmed.comwikipedia.orggoogleapis.com It is proposed that the thiophene (B33073) group within the this compound molecule facilitates a close association with the surface of the PbS QDs, enabling efficient energy transfer. cenmed.comwikipedia.orggoogleapis.com This close association allows this compound to function as both an annihilator and potentially a transmitter in the energy transfer process. cenmed.comwikipedia.orggoogleapis.com Triplet energy transfer from QDs to emitters is generally described by a Dexter-type mechanism. nih.govnih.gov
Dynamic Attach/Detach Mechanisms in Hybrid Systems
The interaction between the organic annihilator molecule and the inorganic QD sensitizer surface can significantly influence the efficiency of triplet energy transfer and subsequent TTA. In the context of this compound and PbS QDs, a dynamic attach/detach mechanism has been proposed. wikipedia.org
This mechanism suggests that this compound molecules may dynamically associate with and detach from the surface of the PbS QDs. wikipedia.org This dynamic behavior could be driven by weaker interactions between the metal chalcogenide QDs and the thiophene moiety of this compound compared to the stronger interactions found in conventional systems utilizing ligands like carboxylic acids. wikipedia.org A dynamic attach/detach process could be advantageous as it may not require a significant energetic driving force from acceptor ligands to free the TTA materials, thus minimizing energy loss during the energy transfer process. wikipedia.org While this theory has been suggested and is consistent with observed fast TET rates, further study is warranted to fully elucidate the dynamics of attachment and detachment. The binding strength between the organic ligand and the QD surface is a critical consideration in the design of efficient hybrid nanomaterials.
Singlet Fission in Anthradithiophene Derivatives
Singlet fission (SF) is a photophysical process where a single excited singlet state is converted into two triplet excitons. This process has the potential to enhance the efficiency of photovoltaic devices by generating multiple charge carriers from a single absorbed photon. Anthradithiophene (ADT) derivatives, including this compound and fluorinated derivatives like diF-TES-ADT, have been investigated for their singlet fission properties. cenmed.comwikipedia.org
While this compound is primarily studied for its role as a triplet annihilator in TTA-UC, evidence of singlet fission has been observed in concentrated solutions and thin films of this compound. wikipedia.org At high concentrations (e.g., 100 mM), a red-shifted and delayed emission similar to that from a triplet pair state has been noted, suggesting a conversion from the singlet state to triplet states via singlet fission. wikipedia.org This indicates that singlet fission can act as a loss channel for singlet excitons in concentrated this compound, which needs to be considered when using the material for TTA. wikipedia.org
DiF-TES-ADT, a fluorinated derivative, is explicitly reported to function as a singlet fission material, splitting one singlet exciton into two triplet excitons. wikipedia.org Studies on single crystals of functionalized fluorinated anthradithiophene derivatives, including diF-TES-ADT, highlight the crucial role of molecular packing arrangements in promoting or suppressing singlet fission. DiF-TES-ADT with a 2D brickwork packing structure has shown high triplet pair formation efficiency. The rate of singlet fission depends on a combination of the singlet/triplet energy balance and intermolecular coupling, which is strongly influenced by crystal packing.
The singlet energy of this compound is reported to be 2.16 eV, and its triplet energy is 1.08 eV. wikipedia.org For singlet fission to be energetically favorable or efficient, the energy of the singlet exciton (S1) should be approximately equal to or greater than twice the energy of the triplet exciton (2T1). For this compound, S1 (2.16 eV) is approximately equal to 2T1 (2 * 1.08 eV = 2.16 eV), suggesting that singlet fission is roughly isoergic or slightly exoergic in these systems. Despite being weakly endoergic or isoergic, diF-TES-ADT can still undergo efficient singlet fission, often assisted by thermal and vibrational processes.
Future Research Directions and Translational Potential
Design of Novel TES-ADT Derivatives for Enhanced Performance
A primary focus of future research is the strategic design and synthesis of new this compound derivatives to improve performance metrics such as charge carrier mobility and stability. Modifications to the core anthradithiophene structure have already demonstrated significant potential.
One successful strategy involves the introduction of fluorine atoms to the molecular backbone, as seen in 2,8-difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene (B1507183) (diF-TES-ADT). lumtec.com.twnist.gov This fluorination has been shown to enhance molecular packing and improve charge transport properties. Field-effect transistors fabricated from single crystals of diF-TES-ADT have exhibited excellent electronic characteristics, including mobilities as high as 6 cm²/Vs, large on/off current ratios of approximately 1 x 10⁸, and minimal hysteresis. nist.gov Another derivative, fluorinated 5,11-bis(triethylsilylethynyl) anthradithiophene (F-TES ADT), has been used to fabricate organic thin-film transistors (OTFTs) and integrated circuits on both glass and plastic substrates, with mobilities reaching up to 1.0 cm²/Vs. uky.edu
Another avenue of exploration is the end-capping of the this compound molecule with different functional groups. Research has been conducted on derivatives end-capped with phenyl (DP-TESADT), thien-2-yl (DT-TESADT), thienothien-2-yl (DTT-TESADT), and perfluorophenyl (DFP-TESADT) groups. daneshyari.com These modifications influence the material's solubility and electronic properties, impacting the performance of devices like OTFTs and organic photovoltaics (OPVs). daneshyari.com For instance, thin films of the phenyl-capped derivative, DP-TESADT, when processed via solution-shearing, exhibited hole mobilities of approximately 0.034 cm²V⁻¹s⁻¹. daneshyari.com
| Derivative Name | Abbreviation | Reported Mobility (cm²/Vs) | Application |
|---|---|---|---|
| 5,11-Bis(triethylsilylethynyl)anthradithiophene | This compound | ~1 | OTFTs sigmaaldrich.comsigmaaldrich.com |
| Fluorinated 5,11-bis(triethylsilylethynyl) anthradithiophene | F-TES ADT | 0.2 - 1.0 | OTFTs, Integrated Circuits uky.edu |
| 2,8-Difluoro-5,11-bis(triethylsilylethynyl)anthradithiophene | diF-TES-ADT | Up to 6 (single crystal), 1.5 (thin film) | OTFTs nist.govrsc.org |
| Phenyl-end-capped this compound | DP-TESADT | ~0.034 | OTFTs, OPVs daneshyari.com |
| Perfluorophenyl-end-capped this compound | DFP-TESADT | - | OPVs daneshyari.com |
Exploration of New Processing Methodologies for Controlled Microstructure
The performance of this compound-based devices is critically dependent on the solid-state microstructure of the thin film. ung.si Consequently, a significant research effort is directed towards developing processing techniques that allow for precise control over molecular packing and film morphology. This compound is known for its complex phase behavior and ability to form various polymorphs, each with distinct electronic properties. rug.nl
Solution-based processing methods are particularly attractive due to their potential for low-cost, large-area fabrication. daneshyari.com Techniques such as solution-shearing, droplet-pinned crystallization (DPC), drop-casting, and spin-casting have been investigated. daneshyari.com Among these, solution-shearing has been shown to produce films with higher electrical performance. daneshyari.com The choice of solvent and processing temperature is crucial; for instance, controlling the casting temperature offers a simple, single-step route to achieving high-mobility structures without requiring post-deposition treatments. ung.si
Furthermore, the use of additives, such as polymer binders or nucleating agents, can influence crystallization. Blending diF-TES-ADT with polymers like polystyrene (PS) or poly(methyl methacrylate) (PMMA) has been studied to control thin-film morphology. rsc.org The addition of a small amount of diF-TES-ADT, which is less soluble, can act as a nucleating agent for this compound, assisting in the formation of desired crystalline phases, although this may require subsequent solvent vapor annealing to promote crystal growth. rug.nl Fine-tuning the shearing speed during bar-assisted meniscus shearing (BAMS) of diF-TES-ADT:PS blends allows for control over the ratio of its low-temperature and high-temperature polymorphs, which in turn affects the electrical characteristics of the resulting transistor. rsc.org
| Processing Technique | Key Parameters | Effect on Microstructure/Performance |
|---|---|---|
| Solution-Shearing | Shearing speed, temperature | Can produce high-performance films; controls polymorph ratio in diF-TES-ADT blends. daneshyari.comrsc.org |
| Drop-Casting | Casting temperature | Careful temperature control allows for a single-step process to high-mobility structures. rug.nlung.si |
| Spin-Casting | Solvent, annealing | Used for fabricating OTFTs and circuits on various substrates. uky.edu |
| Solvent Vapor Annealing (SVA) | Solvent type, time | Induces molecular mobility to assist crystal growth, especially when using nucleating agents. rug.nl |
Advanced Characterization Techniques for In-situ Studies
To establish clear structure-property relationships, advanced characterization techniques are indispensable. Techniques such as atomic force microscopy (AFM) and X-ray diffraction (XRD) are routinely used to probe the morphology and crystalline structure of this compound films. daneshyari.com Grazing-incidence X-ray diffraction (GIXD) is particularly powerful for obtaining detailed crystallographic information from thin films. researchgate.net
Future research will increasingly rely on in-situ characterization methods to observe the dynamic processes of film formation and phase transformation in real time. ugent.be Monitoring the evolution of the thin film during processes like solvent evaporation or thermal annealing can provide critical insights into nucleation and growth mechanisms. rug.nlgatech.edu For example, in-situ XRD can track phase evolution during synthesis or processing, providing kinetic information about the transformations. gatech.edu
Scanning probe microscopy techniques, such as Kelvin probe force microscopy (KPFM), offer direct visualization of the electrical potential across a device channel. rsc.org This allows researchers to correlate local morphology and crystal domain connectivity directly with device performance, confirming the importance of large, well-aligned semiconductor domains for efficient charge transport. rsc.org Combining these advanced microscopy and diffraction techniques will be crucial for developing robust processing protocols that yield consistently high-performing devices.
Integration into Complex Organic Electronic Devices
The ultimate goal of this compound research is its successful integration into complex and functional organic electronic systems. Its solution-processability and high performance make it a strong candidate for a variety of applications. daneshyari.comsigmaaldrich.com
This compound and its derivatives have already been successfully incorporated as the active layer in OTFTs, which are the fundamental building blocks of more complex integrated circuits. uky.edudaneshyari.com The development of F-TES ADT-based circuits on flexible plastic substrates highlights its potential for use in lightweight and portable electronics. uky.edu
Beyond transistors, these materials are being explored for use in other electronic devices. For instance, DP-TESADT and DFP-TESADT have been used in the fabrication of organic photovoltaics (OPVs). daneshyari.com Pseudo-bilayer polymer solar cells using poly(3-hexylthiophene) (P3HT) doped with small amounts of these this compound derivatives as an underlayer and lumtec.com.twlumtec.com.tw-phenyl-C61-butyric acid methyl ester (PCBM) as an upper layer have achieved power conversion efficiencies of up to 2.1%. daneshyari.com The continued design of new derivatives and the refinement of processing techniques are expected to further enhance the performance and expand the scope of applications for this compound in next-generation organic electronics.
常见问题
What unresolved questions exist regarding this compound's scalability in solid-state TTA-UC devices?
- Methodological Answer : Key gaps include:
- Stability : Long-term degradation under illumination.
- Solid-State Compatibility : Phase separation in polymer matrices.
- Research pathways: Accelerated aging tests and combinatorial material screening (e.g., blending this compound with block copolymers) .
Data Presentation Guidelines
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